molecular formula C8H8Cl2N2 B8703509 N-(2,6-dichlorophenyl)acetamidine CAS No. 87349-75-5

N-(2,6-dichlorophenyl)acetamidine

Cat. No.: B8703509
CAS No.: 87349-75-5
M. Wt: 203.07 g/mol
InChI Key: DKAYQEJONKSFQN-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)acetamidine (CAS 87349-75-5) is an organic compound with the molecular formula C₈H₈Cl₂N₂. Its structure consists of an acetamidine core (–NH–C(NH₂)–CH₃) substituted at the nitrogen atom with a 2,6-dichlorophenyl group. This substitution pattern confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s IUPAC name is N-(2,6-dichlorophenyl)ethanimidamide, and its standardized InChIKey is available via the NIST Chemistry WebBook .

Properties

CAS No.

87349-75-5

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

IUPAC Name

N'-(2,6-dichlorophenyl)ethanimidamide

InChI

InChI=1S/C8H8Cl2N2/c1-5(11)12-8-6(9)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12)

InChI Key

DKAYQEJONKSFQN-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Amidines vs. Amides

N-(2,6-Dichlorophenyl)acetamide
  • Structure : Differs from the target compound by replacing the amidine group (–NH–C(NH₂)–) with an amide (–CONH₂).
  • Properties :
    • Lower basicity compared to amidines due to the electron-withdrawing carbonyl group.
    • 35Cl NQR frequencies : Studies show that alkyl side chains reduce Cl NQR frequencies, while aryl/chloroalkyl substituents increase them. For example, N-(2,6-dichlorophenyl)acetamide exhibits distinct Cl NQR behavior compared to alkyl-substituted analogs .
N-Carbamoyl-2-(2,6-Dichlorophenyl)acetamidine Hydrochloride (LON-954)
  • Structure : Adds a carbamoyl group (–NH–CO–NH₂) to the acetamidine core.
  • Pharmacology :
    • Induces dose-dependent tremors in rodents via dopaminergic pathways, unlike oxotremorine (which involves cholinergic mechanisms).
    • High potency (5–100 mg/kg orally in mice) and rapid onset .
  • Mechanistic Insight : The amidine group’s basicity enhances CNS penetration, while the carbamoyl modification increases metabolic stability.

Positional Isomerism: Dichlorophenyl Substitution

N-(3,4-Dichlorophenyl)propanamide (Propanil)
  • Structure : Dichloro substitution at the 3,4 positions on the phenyl ring with a propanamide group.
  • Application : Herbicide (propanil).
  • Comparison : The 2,6-dichloro substitution in the target compound creates steric hindrance and symmetrical electronic effects, contrasting with the asymmetrical 3,4-substitution in propanil. This affects receptor binding and degradation pathways .
Clonidine Hydrochloride
  • Structure : 2,6-Dichlorophenyl group linked to an imidazoline ring.
  • Pharmacology : Central α₂-adrenergic agonist used for hypertension and ADHD.
  • Key Difference : The imidazoline ring in clonidine enables specific receptor interactions, while the acetamidine group in N-(2,6-dichlorophenyl)acetamidine may favor dopaminergic modulation .

Electronic and Crystallographic Comparisons

  • 35Cl NQR Frequencies :
    • This compound derivatives exhibit higher Cl NQR frequencies than alkyl-substituted analogs (e.g., N-(2-chlorophenyl)-acetamide) due to electron-withdrawing effects of the amidine group .
  • Crystallographic Data: Substituted phenylacetamides (e.g., N-(phenyl)-2-chlorobenzamide) show minor variations in bond lengths (C–S vs. C–O) and angles, suggesting that the amidine group’s planarity may enhance crystallinity compared to amides .

Pharmacological and Toxicological Profiles

Compound Functional Group Key Activity Mechanism LD₅₀ (Mouse)
This compound Amidines Dopaminergic modulation (hypothesized) Potential tremor induction Not reported
LON-954 Carbamoyl-amidine Tremorogenic Dopaminergic antagonism 165 mg/kg
Clonidine Imidazoline Antihypertensive α₂-Adrenergic agonism 465 mg/kg
Propanil Amide Herbicidal Acetyl-CoA carboxylase inhibition 1380 mg/kg

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